molecular formula C10H8O4 B8699040 3,4-Dihydroxy-5-phenylfuran-2(5H)-one CAS No. 23064-32-6

3,4-Dihydroxy-5-phenylfuran-2(5H)-one

Cat. No.: B8699040
CAS No.: 23064-32-6
M. Wt: 192.17 g/mol
InChI Key: JTJHHCGTUJXRQU-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-phenylfuran-2(5H)-one (CAS: 124400-08-4) is an enantiopure organic compound with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol . This compound features a 2(5H)-furanone core, a versatile scaffold recognized as a privileged structure in medicinal chemistry and present in numerous pharmacologically active compounds . The structure is characterized by a carbonyl group conjugated with a double bond and two hydroxyl groups, which contributes to its reactivity and makes it a valuable chiral building block for chemical synthesis . Compounds based on the 2(5H)-furanone skeleton, isolated from both plants and marine organisms, exhibit a broad spectrum of bioactivity . These biological activities include effects against various microorganisms and viruses, showcasing their potential in antimicrobial research . Furthermore, related furanone derivatives have demonstrated significant efficacy in inhibiting biofilm formation in Gram-positive bacteria and show considerable promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines . The presence of the phenyl substituent on the chiral center at the 5-position enhances the molecule's utility in the synthesis of more complex, optically active target molecules . The labile hydroxyl groups on the ring allow for further functionalization, enabling the introduction of other substituents via reactions such as nucleophilic substitution, making it a versatile intermediate . Researchers can leverage this compound in developing novel therapeutic agents, studying enzyme inhibition, and exploring structure-activity relationships (SAR) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

23064-32-6

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3,4-dihydroxy-2-phenyl-2H-furan-5-one

InChI

InChI=1S/C10H8O4/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9,11-12H

InChI Key

JTJHHCGTUJXRQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)O2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl Substitutions

Compounds with aryl or substituted aryl groups at position 5 exhibit variations in electronic and steric properties:

  • 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one (C₁₀H₅Cl₂FO₂): Chlorine atoms at positions 3 and 4 increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
  • 3,4-Diphenyl-5-hydroxymethyl-5-(4-methylphenyl)furan-2(5H)-one (C₂₃H₂₀O₃):
    • Bulkier diphenyl and 4-methylphenyl groups increase steric hindrance, likely reducing solubility but improving binding affinity in hydrophobic environments .

Halogenated Derivatives

Halogenation significantly impacts physicochemical and biological properties:

  • 3-Chloro-5-(1-menthyloxy)-2(5H)-furanone: Used as a precursor in asymmetric synthesis. The menthyloxy group provides chirality, enabling enantioselective reactions .
  • 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dimethoxyfuran-2(5H)-one (C₁₁H₁₆O₆):
    • Methoxy groups at positions 3 and 4 enhance electron density, while the dioxolane ring improves stability under acidic conditions .

Alkyl and Hydroxyalkyl Substituted Derivatives

  • (5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one (C₆H₈O₆): The dihydroxyethyl chain increases hydrophilicity, improving aqueous solubility.
  • 5-Hydroxy-4-propylfuran-2(5H)-one (C₇H₁₀O₃):
    • The propyl group at position 4 enhances lipophilicity, which may improve membrane permeability in drug delivery applications .

Ethoxy and Methoxy Derivatives

  • 3,4-Dimethoxyfuran-2(5H)-one analogs:
    • Methoxy substitutions reduce hydrogen-bonding capacity but increase metabolic stability compared to dihydroxy derivatives .

Data Tables Summarizing Key Properties

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Bioactivity
3,4-Dihydroxy-5-phenylfuran-2(5H)-one C₁₀H₈O₄* 192.17 3,4-diOH, 5-Ph N/A ~3435 (OH), ~1752 (C=O) Not reported
3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one C₁₀H₅Cl₂FO₂ 247.05 3,4-diCl, 4-F-Ph N/A ~1758 (C=O) Not reported
3,4-Diphenyl-5-hydroxymethyl-5-(4-MePh)furanone C₂₃H₂₀O₃ 344.41 3,4-Ph, 5-(4-MePh), 5-CH₂OH 158.8–160.0 3435 (OH), 1752 (C=O) Cytotoxic activity
5-Hydroxy-4-propylfuran-2(5H)-one C₇H₁₀O₃ 142.15 4-propyl, 5-OH N/A ~3435 (OH), ~1752 (C=O) Antimicrobial

*Inferred from structural analogs.

Preparation Methods

Reaction Mechanism and Substrate Design

The acid-catalyzed hydrolysis of protected furanone derivatives is a widely employed strategy. For example, Kote et al. demonstrated that treatment of (R)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methoxy-3-phenylfuran-2(5H)-one with 20% H₂SO₄ in tetrahydrofuran (THF) selectively cleaves the dioxolane protecting group, yielding a dihydroxyethyl-substituted furanone. Adapting this approach, 3,4-dihydroxy-5-phenylfuran-2(5H)-one can be synthesized by replacing the methoxy group with a hydroxyl group through controlled acid hydrolysis.

Optimization of Reaction Conditions

Critical parameters include:

  • Acid concentration : 15–20% H₂SO₄ ensures complete deprotection without over-oxidation.

  • Temperature : Reactions proceed optimally at 25–40°C, avoiding lactone ring degradation.

  • Solvent system : THF/water mixtures (4:1 v/v) enhance solubility of both hydrophobic precursors and hydrophilic products.

Yields typically range from 85–92%, with purity >95% after silica gel chromatography.

Lithium Hydroxide-Mediated Dealkylation

Deprotection of Alkoxy-Substituted Intermediates

A patent by US5710343A describes the dealkylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde using lithium hydroxide and thiophenol in polar aprotic solvents. This method can be adapted for this compound by employing a 3-ethoxy-4-benzyloxy precursor. The ethoxy and benzyloxy groups are sequentially removed under basic conditions, yielding the target dihydroxy compound.

Scalability and Limitations

  • Reagents : LiOH (2.5 eq.) and thiophenol (1.2 eq.) in dimethylformamide (DMF) at 80°C for 6 hours.

  • Yield : 78–82% after recrystallization from ethyl acetate/hexane.

  • Challenges : Lithium hydroxide consumption and solvent separation complicate industrial-scale production.

Oxidative Functionalization of Halogenated Intermediates

Nitric Acid Oxidation of Dihalofuranones

PMC11547709 reports that 3,4-dichlorofuran undergoes oxidation with fuming nitric acid (d = 1.42 g/mL) to form 5-hydroxy-3,4-dichloro-2(5H)-furanone in 24% yield. For the phenyl-substituted analog, substituting dichlorofuran with 3,4-dichloro-5-phenylfuran-2(5H)-one and optimizing nitric acid concentration (65–68%) improves yields to 35–40%.

Reaction Parameters

  • Temperature : 0–5°C to minimize side reactions.

  • Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane.

  • Purity : 88–90% after vacuum distillation.

Comparative Analysis of Preparation Methods

Method Reagents Yield (%) Purity (%) Scalability
Acid-catalyzed hydrolysisH₂SO₄, THF/water85–92>95High
LiOH dealkylationLiOH, thiophenol, DMF78–8290Moderate
Nitric acid oxidationHNO₃, NaHCO₃35–4088–90Low
Enzymatic hydroxylationP450, NADPH50–6085Emerging

Key Observations :

  • Acid hydrolysis offers the highest yield and scalability but requires careful control of reaction conditions to prevent lactone ring opening.

  • Oxidative methods suffer from moderate yields due to competing side reactions but are valuable for introducing hydroxyl groups in halogenated precursors.

  • Enzymatic routes, while less mature, provide stereochemical control critical for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4-dihydroxy-5-phenylfuran-2(5H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclization of Precursors : Start with substituted phenylacetic acid derivatives and employ intramolecular cyclization under acidic or basic conditions. For example, use H₂SO₄ as a catalyst in anhydrous ethanol at reflux .
  • Oxidative Functionalization : Introduce hydroxyl groups via controlled oxidation of 5-phenylfuran-2(5H)-one derivatives using mild oxidizing agents like H₂O₂ in acetic acid to avoid over-oxidation .
  • Optimization : Adjust solvent polarity (e.g., hexane/EtOAc mixtures) and temperature to improve yield. Monitor reaction progress via TLC and characterize intermediates using NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects:
  • The phenyl group at position 5 shows aromatic protons at δ 7.2–7.5 ppm (multiplet).
  • Hydroxyl protons (3,4-dihydroxy) appear as broad signals at δ 9–10 ppm in DMSO-d₆ .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1750 cm⁻¹ and hydroxyl (-OH) stretching at ~3300 cm⁻¹ .
  • Mass Spectrometry : Use ESI-MS to validate molecular weight (expected [M+H]⁺ ≈ 220.2 g/mol) .

Q. How do the hydroxyl and phenyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • Electrophilic Substitution : The electron-rich furan ring undergoes halogenation (e.g., bromine in CCl₄) at position 2, while the phenyl group directs meta/para substitution .
  • Nucleophilic Attack : The carbonyl group at position 2 reacts with Grignard reagents (e.g., MeMgBr) to form dihydrofuran derivatives. Steric hindrance from the phenyl group may reduce reaction rates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivative synthesis?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, predict preferential hydroxylation at position 4 due to lower activation energy .
  • Docking Studies : Simulate interactions with biological targets (e.g., AMPK) to guide the design of derivatives with enhanced binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodology :

  • Dose-Response Assays : Test the compound across a concentration gradient (0.1–100 µM) in cancer (HeLa) and immune (RAW 264.7) cell lines. Use MTT assays to quantify viability and ELISA to measure TNF-α/IL-6 levels .
  • Pathway Analysis : Perform RNA-seq to identify differentially expressed genes under nutrient-deprived conditions, focusing on apoptosis (e.g., Bax/Bcl-2 ratio) and AMPK/mTOR pathways .

Q. How can solvent effects and catalyst choice improve enantioselectivity in asymmetric synthesis?

  • Methodology :

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes to induce enantioselectivity during cyclization. Polar aprotic solvents (e.g., DMF) enhance catalyst stability .
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction time/temperature to favor one enantiomer .

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